Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate

Descripción general

Descripción

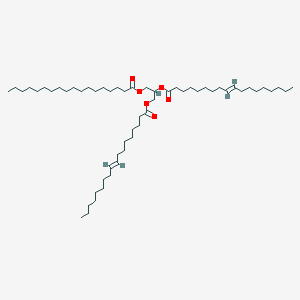

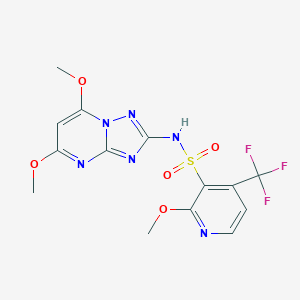

El 1,2-Dielaidoyl-3-Estearoil-rac-glicerol es un triacilglicerol compuesto por ácido elaídico en las posiciones sn-1 y sn-2, y ácido esteárico en la posición sn-3 . Este compuesto es un tipo de glicérido, que es una clase significativa de lípidos que se encuentran en los sistemas biológicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 1,2-Dielaidoyl-3-Estearoil-rac-glicerol se puede sintetizar mediante reacciones de esterificación que involucran glicerol y los ácidos grasos respectivos. La reacción típicamente implica el uso de catalizadores como ácido sulfúrico o ácido p-toluensulfónico en condiciones de reflujo . La mezcla de reacción se purifica luego utilizando técnicas como la cromatografía en columna para aislar el producto deseado.

Métodos de producción industrial

En entornos industriales, la producción de 1,2-Dielaidoyl-3-Estearoil-rac-glicerol implica procesos de esterificación a gran escala. Estos procesos a menudo utilizan reactores de flujo continuo para mantener condiciones de reacción óptimas y maximizar el rendimiento. El producto se somete entonces a varios pasos de purificación, incluyendo destilación y cristalización, para asegurar una alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

El 1,2-Dielaidoyl-3-Estearoil-rac-glicerol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de peróxidos y otros productos de degradación oxidativa.

Hidrólisis: En presencia de agua y enzimas como las lipasas, el compuesto se puede hidrolizar para liberar ácidos grasos libres y glicerol.

Transesterificación: Esta reacción implica el intercambio de grupos éster entre diferentes glicéridos o entre glicéridos y alcoholes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Hidrólisis: La hidrólisis enzimática generalmente utiliza lipasas en condiciones acuosas suaves.

Transesterificación: Se utilizan comúnmente catalizadores como metóxido de sodio o ácido sulfúrico en condiciones de reflujo.

Principales productos formados

Oxidación: Peróxidos y aldehídos.

Hidrólisis: Ácidos grasos libres (ácido elaídico y ácido esteárico) y glicerol.

Transesterificación: Nuevos glicéridos y alcoholes.

Aplicaciones Científicas De Investigación

El 1,2-Dielaidoyl-3-Estearoil-rac-glicerol tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las reacciones de oxidación e hidrólisis de lípidos.

Biología: Se investiga su papel en el metabolismo lipídico celular y las vías de señalización.

Medicina: Se estudian sus posibles efectos sobre los trastornos relacionados con los lípidos y su uso en sistemas de administración de fármacos.

Industria: Se utiliza en la formulación de cosméticos y productos alimenticios debido a sus propiedades emolientes.

Mecanismo De Acción

El mecanismo de acción del 1,2-Dielaidoyl-3-Estearoil-rac-glicerol implica su interacción con las membranas lipídicas y las enzimas. El compuesto puede integrarse en bicapas lipídicas, afectando la fluidez y permeabilidad de la membrana. También sirve como sustrato para las lipasas, que hidrolizan los enlaces éster para liberar ácidos grasos libres y glicerol. Estos ácidos grasos libres pueden participar entonces en varias vías metabólicas, influenciando las funciones celulares .

Comparación Con Compuestos Similares

Compuestos similares

1,2-Dioleoil-3-Estearoil-rac-glicerol: Contiene ácido oleico en lugar de ácido elaídico en las posiciones sn-1 y sn-2.

1,2-Diestearoil-3-Linoleoil-rac-glicerol: Contiene ácido esteárico en las posiciones sn-1 y sn-2 y ácido linoleico en la posición sn-3.

Singularidad

El 1,2-Dielaidoyl-3-Estearoil-rac-glicerol es único debido a la presencia de ácido elaídico, un ácido graso trans, en las posiciones sn-1 y sn-2. Esta configuración confiere propiedades físicas y químicas distintas, como puntos de fusión más altos y una reactividad diferente en comparación con sus contrapartes cis .

Propiedades

IUPAC Name |

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25+,30-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNHWWNZNIGDAQ-WGSDILPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H106O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2410-28-8 | |

| Record name | Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

22.5 - 23.5 °C | |

| Record name | Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031144 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropanecarboxylic acid, 1-[(phenylmethyl)amino]-, methyl ester (9CI)](/img/structure/B39249.png)

![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)

![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)